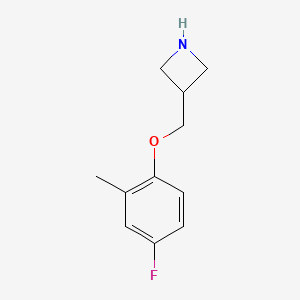
3-((4-Fluoro-2-methylphenoxy)methyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Fluoro-2-methylphenoxy)methyl)azetidine is a chemical compound with the molecular formula C10H12FNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is notable for its unique structure, which includes a fluoro-substituted phenoxy group attached to an azetidine ring. The presence of the fluorine atom and the azetidine ring imparts distinct chemical and physical properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluoro-2-methylphenoxy)methyl)azetidine typically involves the reaction of 4-fluoro-2-methylphenol with an appropriate azetidine precursor. One common method is the nucleophilic substitution reaction where 4-fluoro-2-methylphenol reacts with azetidine in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Fluoro-2-methylphenoxy)methyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can lead to a variety of substituted azetidine derivatives .
Applications De Recherche Scientifique
3-((4-Fluoro-2-methylphenoxy)methyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 3-((4-Fluoro-2-methylphenoxy)methyl)azetidine involves its interaction with specific molecular targets. The fluoro-substituted phenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors. The azetidine ring, due to its ring strain, can participate in unique chemical reactions that are not possible with other heterocycles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Fluoro-2-methylphenoxy)azetidine
- 3-(4-Fluoro-2-methylphenoxymethyl)azetidine
Uniqueness
3-((4-Fluoro-2-methylphenoxy)methyl)azetidine is unique due to the presence of both the fluoro-substituted phenoxy group and the azetidine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
3-[(4-fluoro-2-methylphenoxy)methyl]azetidine |
InChI |
InChI=1S/C11H14FNO/c1-8-4-10(12)2-3-11(8)14-7-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3 |
Clé InChI |
MBVRAPZRMRNUKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)OCC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(tert-Butyl) 1-methyl 8-azaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B12993965.png)
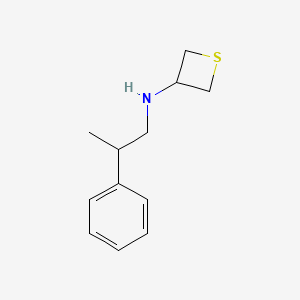
![1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B12993980.png)
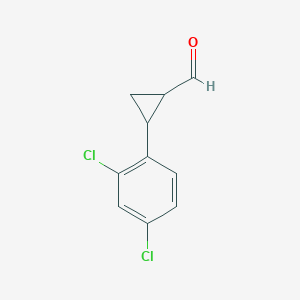
![4-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12993994.png)
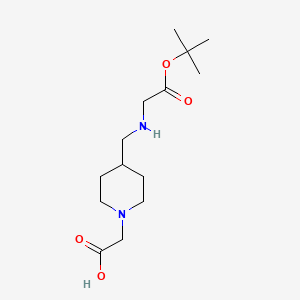
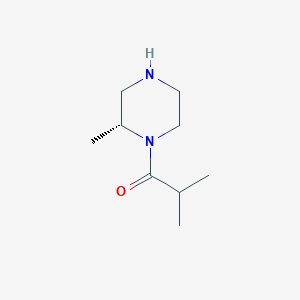
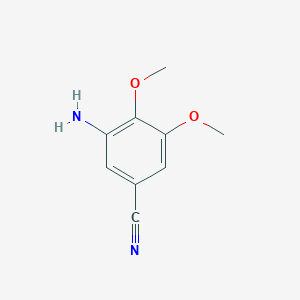

![tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12994024.png)
![3-(Cyclopropylamino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12994043.png)
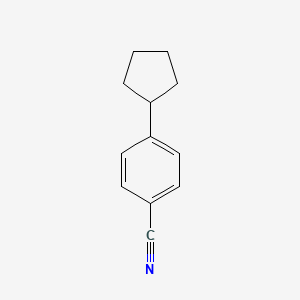
![(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12994052.png)
